![molecular formula C6H4N4O2 B1298430 3-硝基吡唑并[1,5-a]嘧啶 CAS No. 55405-64-6](/img/structure/B1298430.png)

3-硝基吡唑并[1,5-a]嘧啶

描述

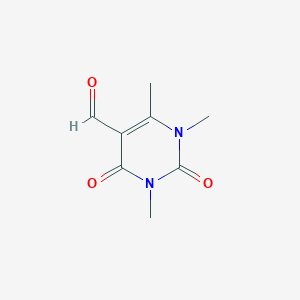

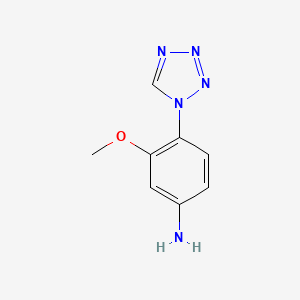

3-Nitropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered interest due to its diverse range of applications, particularly in medicinal chemistry and material science. The compound is characterized by the presence of a pyrazole ring fused to a pyrimidine ring, with a nitro group at the third position. This structure forms the core for various substitutions that can lead to the synthesis of compounds with significant biological activities and material properties .

Synthesis Analysis

The synthesis of 3-nitropyrazolo[1,5-a]pyrimidines has been achieved through various methods. A notable approach is the one-pot sequence that utilizes microwave-assisted processes for the regioselective synthesis of these compounds. This method involves the cyclocondensation of β-enaminones with NH-5-aminopyrazoles, followed by an electrophilic substitution with different electrophilic reagents. The process is distinguished by its operational simplicity, high yields, and broad substrate scope . Another synthesis route involves the reaction of 3,5-diamino-5-nitropyrazole with unsymmetrical beta-diketones, which leads to the formation of 2-amino-4-nitropyrazolo[1,5-a]pyrimidines .

Molecular Structure Analysis

The molecular structure of 3-nitropyrazolo[1,5-a]pyrimidines has been elucidated using various spectroscopic techniques, including NMR and X-ray diffraction analysis. These studies have confirmed the regioselectivity of the reactions and the identity of the synthesized compounds. The presence of the nitro group and other substituents significantly influences the electronic and photophysical properties of these molecules .

Chemical Reactions Analysis

3-Nitropyrazolo[1,5-a]pyrimidines serve as key intermediates in the synthesis of a wide range of functional compounds. They have been used to prepare 3-alkynyl and 3-aminopyrazolo[1,5-a]pyrimidines, as well as novel functional fluorophores. The reactivity of these compounds allows for further functionalization, which is essential for the development of new materials and biologically active molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-nitropyrazolo[1,5-a]pyrimidines are influenced by their molecular structure. These compounds exhibit significant fluorescence and photophysical properties, which can be tuned by varying the substituents on the heterocyclic core. For instance, derivatives with donor or acceptor groups show large Stokes shifts and high fluorescence intensities, making them potential candidates for fluorescent probes . The presence of the nitro group also imparts certain electronic characteristics that are beneficial for applications in medicinal chemistry, such as the inhibition of xanthine oxidase and cAMP phosphodiesterase .

科学研究应用

荧光分子

吡唑并[1,5-a]嘧啶已被确定为光学应用的战略化合物 . 它们是研究细胞内过程动力学、化学传感器和有机材料进展的关键工具 . 它们具有更简单、更环保的合成方法和可调节的光物理性质 .

抗肿瘤药物

吡唑并[1,5-a]嘧啶衍生物已被发现具有抗肿瘤作用 . 它们已被 A549 和 H1975 细胞系以拉罗替尼布为阳性对照药物进行测试 . 这些化合物具有良好的理化性质和生物学特性 .

脂肪酸结合蛋白 (FABPs) 同工型

在脂肪酸结合蛋白 (FABPs) 同工型中,FABP4 和 FABP5 已被认为是某些疾病(如血脂异常、冠心病和糖尿病)的潜在治疗靶点 .

耐热炸药

两种新型稠环含能化合物,即 3,6-二硝基吡唑并[1,5-a]嘧啶-5,7-二胺 (4) 和 5-氨基-3,6-二硝基吡唑并[1,5-a]嘧啶-7(4H)-酮 (5),被确定为耐热炸药 .

后期功能化

3-卤代和 3-硝基吡唑并[1,5-a]嘧啶已被用于后期功能化 .

分子对接模拟

作用机制

Target of Action

Similar compounds with a pyrazolo[1,5-a]pyrimidine nucleus have been used in medicinal chemistry and drug design . For instance, they have been used in the synthesis of anxiolytic and hypnotic drugs .

Mode of Action

The synthesis of this compound involves a sequential cyclocondensation reaction of β-enaminones with nh-5-aminopyrazoles, followed by a regioselective electrophilic substitution .

Biochemical Pathways

The compound is synthesized through a sequential cyclocondensation reaction of β-enaminones with nh-5-aminopyrazoles .

Pharmacokinetics

The compound is synthesized in good to excellent yields through a microwave-assisted process .

Result of Action

The compound has been successfully used in the synthesis of 3-alkynyl and 3-aminopyrazolo[1,5-a]pyrimidines .

Action Environment

The synthesis of this compound is distinguished by its short reaction times, high yield, operational simplicity, broad substrate scope, and pot-economy .

未来方向

The promising biological and photophysical properties of pyrazolo[1,5-a]pyrimidines have prompted the development of various methods for the synthesis of functionalized pyrazolo[1,5-a]pyrimidines . These compounds have a high impact in medicinal chemistry and have attracted a great deal of attention in material science recently .

属性

IUPAC Name |

3-nitropyrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2/c11-10(12)5-4-8-9-3-1-2-7-6(5)9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDOREHMGSRCRRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C(C=N2)[N+](=O)[O-])N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350743 | |

| Record name | 3-nitropyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55405-64-6 | |

| Record name | 3-nitropyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What synthetic routes are available for producing 3-Nitropyrazolo[1,5-a]pyrimidines?

A1: A recent study [] described a novel one-pot synthesis of 3-Nitropyrazolo[1,5-a]pyrimidines. This method utilizes a microwave-assisted process involving the sequential cyclocondensation of β-enaminones with NH-5-aminopyrazoles, followed by regioselective nitration at the 3-position. This methodology boasts advantages such as short reaction times, high yields, operational simplicity, broad substrate scope, and pot-economy.

Q2: Has the biological activity of 3-Nitropyrazolo[1,5-a]pyrimidines been investigated?

A2: Yes, research has explored the antiviral potential of 2-Amino-3-nitropyrazolo[1,5-a]pyrimidines against Coxsackievirus B3. This suggests that further investigation into the structure-activity relationship of this compound class could lead to the development of novel antiviral agents.

Q3: Are there alternative synthetic approaches to access similar heterocyclic structures containing nitro groups?

A3: Yes, researchers have reported the synthesis of 5,6-condensed 3-nitropyridines using heterocyclic amines and nitromalonaldehyde as starting materials. This indicates that exploring various condensation reactions with different building blocks could provide access to a diverse range of nitro-containing heterocycles with potential biological activities.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B1298347.png)

![8-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1298354.png)

![Diethyl-(4-{[(furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine](/img/structure/B1298356.png)

![7-Methylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1298365.png)

![Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine](/img/structure/B1298381.png)